dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3673803
CAS Number:
Molecular Formula: C23H21ClN2O6
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing DHPs is the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an amine source (like ammonium acetate). Variations of this reaction, such as the modified Hantzsch synthesis, are also employed to prepare specific DHP derivatives with different substituents. [, , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

DHPs typically exhibit a flattened boat conformation for the dihydropyridine ring. The substituents at position 4 (usually aryl groups) tend to occupy a pseudo-axial position nearly perpendicular to the dihydropyridine ring plane. This orientation is often cited as crucial for their calcium channel blocking activity. [, , , , , , , , , , , , , , , , , , ]

Mechanism of Action

DHPs are known to act as calcium channel blockers, primarily targeting L-type voltage-gated calcium channels (LTCCs). They bind to the alpha-1 subunit of LTCCs, preventing calcium influx into cells. This blockade of calcium influx leads to vasodilation and a decrease in cardiac contractility, making them valuable for treating hypertension and other cardiovascular diseases. [, , , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPs vary depending on their specific substituents. Generally, they are lipophilic compounds, contributing to their ability to cross cell membranes. Their solubility characteristics also depend on the nature of the substituents. [, , , , , , , , , , , , , , , , , , , , , , ]

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. [, ] It is considered a prototype compound for this class.
  • Relevance: Nifedipine serves as a key structural reference point for many of the related compounds discussed. The core structure of nifedipine, namely the 1,4-dihydropyridine ring with a 4-(nitrophenyl) substituent and ester groups at positions 3 and 5, is present in dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and other related compounds. Variations primarily occur in the nature of the ester substituents and modifications on the phenyl ring. [, ]

Nicardipine

  • Compound Description: Nicardipine is another dihydropyridine calcium channel blocker with similar therapeutic applications to nifedipine. [, ] It is known for its potent and long-lasting vasodilatory effects. [, ] Studies on nicardipine often involve comparisons with other dihydropyridine derivatives to assess relative potency and duration of action. [, , , ]
  • Relevance: Nicardipine shares a similar core structure with dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the 1,4-dihydropyridine ring, the 4-(3-nitrophenyl) moiety, and the presence of ester groups at positions 3 and 5. The variation lies primarily in the ester side chains, with nicardipine possessing a 2-(N-benzyl-N-methylamino)ethyl group at position 3 and a methyl group at position 5. [, ] These structural similarities contribute to their shared classification as dihydropyridine calcium channel blockers.

Nitrendipine

  • Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker known for its selectivity for cerebral and coronary blood vessels, making it useful in treating hypertension and preventing cerebral vasospasm. [, ] It exhibits potent vasodilating effects primarily by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle. [, ]
  • Relevance: Nitrendipine and dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel blockers, sharing the core structural features. [] They differ in their ester substituents: nitrendipine has an ethyl group at position 3 and a methyl group at position 5. [] These structural similarities contribute to their common mechanism of action as calcium channel blockers.

(S)-(+)-Manidipine

  • Compound Description: (S)-(+)-Manidipine is the pharmacologically active enantiomer of manidipine, a dihydropyridine calcium channel blocker. [, ] It demonstrates significantly higher potency compared to its (R)-(-) enantiomer in terms of antihypertensive activity in spontaneously hypertensive rats (SHR) and inhibition of [3H]nimodipine binding. [, ]
  • Relevance: (S)-(+)-Manidipine shares the core 1,4-dihydropyridine structure with dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and possesses a 4-(3-nitrophenyl) substituent. [, ] The key difference lies in the ester substituents, where (S)-(+)-Manidipine has a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group at position 3 and a methyl group at position 5. [] The comparison highlights the influence of stereochemistry and substituent variations on the pharmacological activity of dihydropyridines.

NKY-722

  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent, slow-onset, and long-lasting antihypertensive activity. [, , ] It acts as a calcium channel antagonist, effectively relaxing various arteries and inhibiting contractions induced by KCl, PGF2 alpha, U-46619, and endothelin-1. [, ]
  • Relevance: NKY-722 shares the core 1,4-dihydropyridine ring and 4-(3-nitrophenyl) substituent with dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] The distinction lies in the ester substituents, with NKY-722 bearing a (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group at position 3 and a methyl group at position 5. [] Both compounds are classified as dihydropyridine calcium channel blockers, highlighting the structural features contributing to this pharmacological class.

TC-81

  • Compound Description: TC-81 is a novel dihydropyridine calcium antagonist characterized by its strong, long-lasting, and slow-onset antihypertensive activity, particularly upon oral administration. [, , , ] It exhibits high potency in various hypertensive rat models, surpassing the potency of nicardipine. [, ] TC-81 effectively inhibits KCl- and norepinephrine-induced contractions in isolated arteries. [, ]

KW-3049

  • Compound Description: KW-3049 (benidipine hydrochloride) is a calcium antagonist demonstrating significant antihypertensive effects. [, ] The (+)-alpha enantiomer of KW-3049 exhibits considerably higher hypotensive activity compared to its (-)-alpha counterpart. []
  • Relevance: KW-3049 shares the 1,4-dihydropyridine ring and 4-(3-nitrophenyl) substituent with dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] The differentiating factor is the presence of a (+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl]methyl ester group at position 3 and a methyl ester at position 5 in KW-3049. [] This comparison underscores the structure-activity relationships within the dihydropyridine class, where variations in ester substituents can impact pharmacological properties.

FRC-8411

  • Compound Description: FRC-8411 is a new dihydropyridine derivative with potent, long-lasting antihypertensive effects. [, ] It acts as a calcium channel blocker and exhibits a gradual onset of action with a prolonged duration of effect. [, ]
  • Relevance: FRC-8411, like dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class and possesses the characteristic 1,4-dihydropyridine ring and a 4-(3-nitrophenyl) substituent. [, ] The main structural difference lies in the ester groups, where FRC-8411 has a methyl ester group at position 3 and a (E)-3-phenyl-2-propen-1-yl group at position 5. [, ]

FRC-8653

  • Compound Description: FRC-8653 is a new dihydropyridine derivative with calcium antagonist and vasodilating properties. [] It demonstrates a slow onset of action but a long duration of effect, similar to FRC-8411. []
  • Relevance: FRC-8653 shares the core 1,4-dihydropyridine ring and 4-(3-nitrophenyl) substituent with dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The variation lies in the ester side chains, with FRC-8653 having a 2-methoxyethyl group at position 3 and a (E)-3-phenyl-2-propen-1-yl group at position 5. [] Both compounds are classified as dihydropyridine calcium channel blockers.

NIP-101

  • Compound Description: NIP-101 is a potent dihydropyridine calcium antagonist with six optical isomers synthesized. [] The biological activity of these isomers is primarily determined by the absolute configuration at the stereogenic center in the 1,4-dihydropyridine ring. []
  • Relevance: NIP-101, like dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class and shares the common 1,4-dihydropyridine ring system and the 4-(3-nitrophenyl) substituent. [] The difference lies in the ester groups. NIP-101 has a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group at position 3 and a 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl) group at position 5. [] This comparison highlights how modifications to the ester substituents can lead to variations in pharmacological activity.

PAK-200

  • Compound Description: PAK-200 is a dihydropyridine analogue that acts as a P-glycoprotein inhibitor. [] It exhibits low calcium antagonistic activity compared to other dihydropyridines like nicardipine. []

NZ-105

  • Compound Description: NZ-105 is a 1,4-dihydropyridine-5-phosphonate derivative and a potent calcium antagonist selected for further pharmacological studies and clinical development due to its beneficial activities. []
  • Relevance: Both NZ-105 and dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental 1,4-dihydropyridine structure and a 4-(3-nitrophenyl) group. [] The key distinction lies in their ester side chains. NZ-105 possesses a 2-[benzyl(phenyl)amino]ethyl group at position 3 and a 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl) group at position 5. [] These structural similarities, particularly the presence of the dihydropyridine ring and the nitrophenyl substituent, contribute to their shared classification as dihydropyridine calcium channel antagonists.

DCDDP

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist shown to have protective effects against pulmonary hypertension. [] Its mechanism of action may involve reducing serotonin levels and receptor numbers in pulmonary tissue and inhibiting free radical production while increasing nitric oxide levels in the lungs. []

MN9202

  • Compound Description: MN9202 is a dihydropyridine derivative that has shown protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It can decrease blood creatine kinase and lactate dehydrogenase levels, improve blood pressure and cardiac function, and increase survival rates. []
  • Relevance: MN9202 and dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are both part of the dihydropyridine family, sharing the 1,4-dihydropyridine ring and a 4-(3-nitrophenyl) substituent. [] The difference lies in the ester substituents. MN9202 possesses a methyl group at position 3 and a pentyl group at position 5. [] This comparison exemplifies how variations in the ester side chains can lead to differences in pharmacological activity within this class.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analogue where the methyl ester groups are replaced with 2-cyanoethyl groups. [] This modification can significantly influence the compound's pharmacological properties, particularly its stability and metabolism. []
  • Relevance: Both bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers. [] They share the core structure of a 1,4-dihydropyridine ring with a nitrophenyl substituent at position 4. The key difference lies in the nature and position of the nitro group on the phenyl ring (ortho in the analogue vs. meta in the target compound) and the ester substituents at positions 3 and 5. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative with reported fungicidal, antiviral, and insecticidal activities. [, ]

17. 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)* Compound Description: Amlodipine Besylate is a long-acting calcium channel blocker used to treat hypertension. [] * Relevance: Amlodipine Besylate and dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine ring as their central structural motif. [] The presence of this ring system, often substituted with aryl groups and ester side chains, is a hallmark of dihydropyridine calcium channel blockers.

Properties

Product Name

dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H21ClN2O6

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C23H21ClN2O6/c1-31-22(27)19-13-25(11-10-15-6-8-17(24)9-7-15)14-20(23(28)32-2)21(19)16-4-3-5-18(12-16)26(29)30/h3-9,12-14,21H,10-11H2,1-2H3

InChI Key

LJFMKOVCSWARHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.